Autotaxin Inhibitory Potency vs. Clinical Benchmark PF-8380
The tetrazole cinnamamide series, including N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)cinnamamide, was derived from a high-throughput screening hit that showed an IC50 of 1.2 µM against ATX in a biochemical FP assay [1]. Following structure-based optimization, multiple analogs in this series achieved IC50 values below 100 nM, representing greater than 12-fold potency improvement [1]. The clinical-stage ATX inhibitor PF-8380 served as a reference compound within the study and exhibits a distinct zinc-chelating binding mode, whereas the tetrazole cinnamamide series binds to an alternative site [1]. Quantitative head-to-head IC50 data for this specific compound versus PF-8380 are not publicly available; the potency range is inferred from series-level SAR.
| Evidence Dimension | ATX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 <100 nM (series range post-optimization) [1] |
| Comparator Or Baseline | PF-8380 (catalytic-site ATX inhibitor; series benchmark); HTS hit 1a IC50 = 1.2 µM [1] |
| Quantified Difference | ≥12-fold improvement over HTS hit 1a; binding mode distinct from PF-8380 [1] |
| Conditions | Biochemical fluorescence polarization (FP) assay using recombinant ATX [1] |
Why This Matters
The distinct binding mode of the tetrazole cinnamamide series relative to PF-8380 provides a differentiated mechanism of ATX inhibition that may translate to divergent selectivity and resistance profiles, a critical consideration in target-based drug discovery programs.
- [1] Thomson CG, Le Grand D, Dowling M, Beattie D, Elphick L, Faller M, Freeman M, Hardaker E, Head V, Hemmig R, Hill J, Lister A, Pascoe D, Rieffel S, Shrestha B, Steward O, Zink F. Development of autotaxin inhibitors: A series of tetrazole cinnamides. Bioorg Med Chem Lett. 2021 Jan 1;31:127663. View Source
